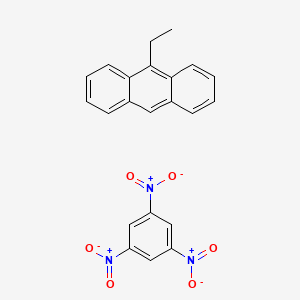

9-Ethylanthracene; 1,3,5-trinitrobenzene

Description

Properties

CAS No. |

7598-02-9 |

|---|---|

Molecular Formula |

C22H17N3O6 |

Molecular Weight |

419.4 g/mol |

IUPAC Name |

9-ethylanthracene;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C16H14.C6H3N3O6/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-11H,2H2,1H3;1-3H |

InChI Key |

OFUKOFAPVDISEE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC=CC2=CC3=CC=CC=C31.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,3,5-Trinitrobenzene

Overview

1,3,5-Trinitrobenzene is a highly nitrated aromatic compound used in various industrial and research applications. Its preparation involves nitration reactions or oxidation/decarboxylation of related nitroaromatic compounds.

Synthetic Routes

Oxidation and Decarboxylation from 2,4,6-Trinitrotoluene

A classical and industrially relevant method involves two steps:

- Oxidation of 2,4,6-trinitrotoluene (TNT) to 1,3,5-trinitrobenzoic acid (TNBA) : This is achieved using strong oxidants such as potassium chlorate or sodium dichromate in acidic media.

- Decarboxylation of 1,3,5-trinitrobenzoic acid : Heating TNBA with sodium hydroxide solution leads to decarboxylation, yielding 1,3,5-trinitrobenzene.

- Procedure :

- TNT is dissolved in sulfuric acid and potassium chlorate is added gradually at controlled temperatures (~75 °C). After reaction and work-up, TNBA is isolated.

- TNBA is then dissolved in water, treated with sodium hydroxide at ~85 °C to induce decarboxylation, followed by acidification and recrystallization from ethanol to obtain pure 1,3,5-trinitrobenzene.

- Yields :

Synthesis from Phloroglucinol via Trioxime Intermediate

An alternative synthetic route involves:

- Conversion of phloroglucinol into its trioxime derivative by reaction with aqueous hydroxylamine.

- Oxidation of the trioxime intermediate with concentrated nitric acid (90%) to yield 1,3,5-trinitrobenzene.

- Advantages : This method avoids the use of TNT and may offer a cleaner synthesis.

- Conditions : Requires careful control of oxidation conditions to prevent overnitration or degradation.

- References : This method is described as a facile two-step synthesis.

Summary Table for 1,3,5-Trinitrobenzene Preparation

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Oxidation | 2,4,6-Trinitrotoluene (TNT) | Potassium chlorate, sulfuric acid, 75 °C | 1,3,5-Trinitrobenzoic acid | 62.8 |

| 2 | Decarboxylation | 1,3,5-Trinitrobenzoic acid | NaOH solution, 85 °C | 1,3,5-Trinitrobenzene | 72.1 |

| 1 & 2 | Overall | TNT | As above | 1,3,5-Trinitrobenzene | 45.3 |

| Alternative | Oxime formation & oxidation | Phloroglucinol | Hydroxylamine, 90% nitric acid | 1,3,5-Trinitrobenzene | Not specified |

Analysis and Comparison of Preparation Methods

| Aspect | 9-Ethylanthracene Preparation | 1,3,5-Trinitrobenzene Preparation |

|---|---|---|

| Starting Materials | Anthracene-9(10H)-one, ethylmagnesium bromide | 2,4,6-Trinitrotoluene or phloroglucinol |

| Key Reaction Types | Grignard addition, Mannich reaction, halogenation | Oxidation, decarboxylation, oxime formation |

| Reaction Conditions | Moderate temperatures (25-60 °C), inert atmosphere | Acidic medium, elevated temperatures (75-85 °C) |

| Yields | Moderate to high (60-80% for key steps) | Moderate overall (~45% from TNT) |

| Complexity | Multi-step with purification after each step | Two-step classical method or alternative two-step |

| Environmental and Safety Aspects | Use of organometallic reagents and halogens; requires inert atmosphere | Use of strong oxidants and acids; handling of explosive precursors |

Chemical Reactions Analysis

9-Ethylanthracene: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: It can be reduced to form dihydroanthracene derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.

1,3,5-Trinitrobenzene: undergoes several types of reactions:

Reduction: It can be reduced to form 1,3,5-triaminobenzene, a precursor to phloroglucinol.

Charge-transfer complexes: It forms charge-transfer complexes with electron-rich arenes.

Oxidation: It is a powerful oxidizing agent and can react violently with reducing agents.

Scientific Research Applications

9-Ethylanthracene: has applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It is also used in the synthesis of various organic compounds and as a fluorescent probe in biological studies .

1,3,5-Trinitrobenzene: is primarily used as a high explosive compound for commercial mining and military applications. It is also used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent in the synthesis of other explosive compounds . Additionally, it has applications in environmental studies, such as the sorption kinetics of organic compounds on biochars .

Mechanism of Action

The mechanism of action for 9-Ethylanthracene involves its ability to participate in photochemical and photophysical processes due to its extended aromatic and conjugated π-system. This makes it useful in optoelectronic applications .

1,3,5-Trinitrobenzene: acts as a powerful oxidizing agent due to the presence of three nitro groups. Its explosive properties are attributed to the rapid release of gases and heat upon decomposition .

Comparison with Similar Compounds

Comparison with Structural Analogs

9-Ethylanthracene and Related Anthracene Derivatives

Structural Analogs :

- 9,10-Diphenylanthracene : A polyaromatic hydrocarbon with two phenyl groups at the 9,10-positions. It has a higher molecular weight (330.43 g/mol) and is used in organic electronics .

- (E)-9-Styrylanthracene : Features a vinyl-phenyl group, enhancing conjugation for optoelectronic applications .

- 9-(2-Nitroethyl)-9,10-dihydroanthracene: A nitro-substituted ethanoanthracene with reduced aromaticity, synthesized via borohydride reduction .

Key Comparisons :

Research Findings :

1,3,5-Trinitrobenzene and Related Nitroaromatics

Structural Analogs :

- 2,4,6-Trinitrotoluene (TNT) : A widely used explosive with methyl and nitro groups. Less thermally stable than TNB .

- 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): A desensitized explosive with amino groups, exhibiting exceptional thermal stability (decomposes > 300°C) .

- 1,3-Dinitrobenzene : Less nitro-substituted, used in dyes and explosives. Higher toxicity than TNB .

Key Comparisons :

Critical Analysis of Divergences

- Synthetic Routes: While TNB is derived from TNT oxidation , ethanoanthracenes are synthesized via cycloaddition reactions (e.g., Diels-Alder), highlighting divergent methodologies for aromatic vs. nitroaromatic systems .

- Toxicity : 1,3-Dinitrobenzene is significantly more toxic than TNB, emphasizing the role of nitro group count and substitution patterns in biological impact .

- Stability: Ethanoanthracenes show pH-dependent stability (e.g., 23n degrades at pH 9.0), whereas TNB and TATB exhibit robust thermal stability .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 9-Ethylanthracene in high purity?

- Methodological Answer : 9-Ethylanthracene can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between 9-bromoanthracene and ethylboronic acid. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization. Purity validation requires HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) and ¹H NMR analysis (aromatic proton integration ratios). Analytical standards (e.g., 9,10-diphenylanthracene derivatives) should be used for calibration .

Q. How is 1,3,5-trinitrobenzene synthesized in laboratory settings?

- Methodological Answer : A two-step synthesis involves (1) oxidation of 2,4,6-trinitrotoluene (TNT) with sodium dichromate in concentrated sulfuric acid to yield 2,4,6-trinitrobenzoic acid, followed by (2) decarboxylation in boiling water. Reaction progress is monitored via thin-layer chromatography (TLC, silica gel, hexane/acetone 7:3). Final product confirmation requires IR spectroscopy (nitro group stretches at 1530 cm⁻¹ and 1350 cm⁻¹) and melting point analysis (122–124°C) .

Q. What analytical techniques are critical for characterizing 9-Ethylanthracene derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR for verifying substitution patterns and ethyl group integration (e.g., anthracene C-9 proton at δ 8.5–9.0 ppm) .

- HPLC : Purity assessment using reverse-phase columns with UV detection (λ = 254 nm for anthracene chromophores) .

- X-ray Crystallography : Resolve solid-state packing and dihedral angles between anthracene core and substituents .

Advanced Research Questions

Q. How can computational methods predict the explosive sensitivity of 1,3,5-trinitrobenzene derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze molecular electrostatic potentials to identify electron-deficient regions prone to initiation. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., nitro group O···H contacts <2.5 Å), correlating with impact sensitivity measured via drop-weight testing (BAM methodology). Experimental validation requires comparison with TATB (triaminotrinitrobenzene) as a low-sensitivity reference .

Q. What experimental design considerations are essential for assessing the chronic toxicity of 1,3,5-trinitrobenzene in aquatic models?

- Methodological Answer : Follow OECD Test Guideline 211 using Daphnia magna:

- Exposure : Sublethal concentrations (0.1–10 mg/L) over 21 days under controlled pH (7.5–8.0) and temperature (20°C).

- Endpoints : Measure hemocyanin oxidation via UV-Vis spectroscopy (λ = 340 nm) and reproductive output (neonates per brood).

Q. How do substituent patterns on anthracene cores affect triplet-state lifetimes in photoactive materials?

- Methodological Answer : Synthesize 9,10-diarylanthracenes (e.g., 9,10-bis(4-methoxyphenyl)anthracene) and measure phosphorescence lifetimes using time-correlated single-photon counting (TCSPC) at 77K. Correlate Hammett σ values of substituents with T₁ decay kinetics; electron-donating groups (e.g., -OCH₃) enhance lifetimes (>50 ms) via reduced non-radiative decay .

Methodological Notes

- Synthesis Validation : Cross-reference NMR data with NIST Standard Reference Databases (e.g., 9-bromoanthracene: CAS 1564-64-3) to confirm structural assignments .

- Safety Protocols : For 1,3,5-trinitrobenzene handling, adhere to OSHA HCS guidelines (NFPA 704: Health = 2, Fire = 1) and store at 0–6°C in explosion-proof cabinets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.